(2-Iodo-3-methyl-phenyl)-piperidin-1-yl-methanone
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Overview
Description
(2-Iodo-3-methyl-phenyl)-piperidin-1-yl-methanone is an organic compound that features a piperidine ring attached to a methanone group, which is further substituted with an iodo and methyl group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Iodo-3-methyl-phenyl)-piperidin-1-yl-methanone typically involves the following steps:
Starting Materials: The synthesis begins with 2-iodo-3-methylbenzoic acid.
Formation of Intermediate: The carboxylic acid group is converted to an acyl chloride using reagents like thionyl chloride (SOCl2).
Coupling Reaction: The acyl chloride is then reacted with piperidine to form the desired this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2-Iodo-3-methyl-phenyl)-piperidin-1-yl-methanone can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The methanone group can be reduced to an alcohol, or the phenyl ring can undergo oxidation to form quinones.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while reduction with sodium borohydride would produce the corresponding alcohol.
Scientific Research Applications
(2-Iodo-3-methyl-phenyl)-piperidin-1-yl-methanone has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe to study the interactions of piperidine-containing compounds with biological targets.
Mechanism of Action
The mechanism by which (2-Iodo-3-methyl-phenyl)-piperidin-1-yl-methanone exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The piperidine ring can mimic the structure of natural neurotransmitters, allowing the compound to bind to and modulate the activity of specific receptors in the nervous system. Additionally, the iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(2-Iodo-3-methyl-phenyl)-methanol: This compound shares the same phenyl ring substitution pattern but lacks the piperidine moiety.
(2-Iodo-3-methyl-phenyl)-methyl-amine: Similar to the target compound but with an amine group instead of the piperidin-1-yl-methanone structure.
Uniqueness
(2-Iodo-3-methyl-phenyl)-piperidin-1-yl-methanone is unique due to the presence of both the piperidine ring and the iodo-substituted phenyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(2-iodo-3-methylphenyl)-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16INO/c1-10-6-5-7-11(12(10)14)13(16)15-8-3-2-4-9-15/h5-7H,2-4,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSCKTTOTLYFZLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)N2CCCCC2)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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